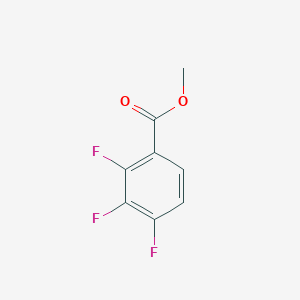

Methyl 2,3,4-trifluorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3,4-trifluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPAOEXOUXURFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773873-68-0 | |

| Record name | methyl 2,3,4-trifluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Methyl 2,3,4-Trifluorobenzoate: Structure, Synthesis, and Applications in Modern Drug Discovery

This document provides an in-depth technical overview of Methyl 2,3,4-trifluorobenzoate, a fluorinated aromatic compound of significant interest to professionals in chemical research and pharmaceutical development. We will explore its core chemical identity, physicochemical properties, a detailed and validated synthesis protocol with mechanistic insights, and its strategic importance as a building block in the design of novel therapeutics.

Core Chemical Identity

IUPAC Nomenclature and Synonyms

The unequivocally correct name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) guidelines is This compound .

It is also commonly known by its synonym, 2,3,4-trifluorobenzoic acid methyl ester .[1] This alternative name is frequently encountered in chemical supplier catalogs and older literature.

Chemical Structure and Molecular Formula

This compound is an aromatic ester. Its structure consists of a benzene ring substituted with three fluorine atoms at the 2, 3, and 4 positions, and a methyl ester group (-COOCH₃) at the 1 position.

The molecular formula for this compound is C₈H₅F₃O₂ .[1][2][3]

Caption: Chemical structure of this compound.

Key Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 773873-68-0 | [1][4] |

| Molecular Weight | 190.12 g/mol | [1][2][3] |

| InChI Key | JHPAOEXOUXURFL-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | COC(=O)C1=C(C(=C(C=C1)F)F)F | [4] |

Physicochemical Properties

This compound is typically supplied as a white to off-white solid or a colorless oil, indicating a melting point near ambient temperature.[4][5][6] Its key properties, derived from supplier data and predictive models, are summarized below.

| Property | Value |

| Appearance | White to off-white solid / Colorless liquid |

| Purity | ≥98% |

| Boiling Point (Predicted) | 214.3 ± 40.0 °C |

| Density (Predicted) | 1.358 ± 0.06 g/cm³ |

| Storage Conditions | 2-8°C, stored under inert gas (e.g., Nitrogen) |

Data sourced from ChemicalBook and CymitQuimica.[1][4]

Synthesis and Mechanistic Rationale

This compound is most reliably prepared via the esterification of its corresponding carboxylic acid, 2,3,4-trifluorobenzoic acid.

Overview of Synthetic Strategy

The chosen method is a robust and high-yielding Fischer esterification, facilitated by thionyl chloride in a methanol solvent. This approach is superior to simple acid catalysis for this substrate, as thionyl chloride acts as both a catalyst precursor and a dehydrating agent, driving the reaction equilibrium toward the product.

Detailed Experimental Protocol

This protocol is adapted from a peer-reviewed procedure published in the European Journal of Medicinal Chemistry.[6]

Materials:

-

2,3,4-trifluorobenzoic acid (1.0 eq)

-

Dry Methanol (solvent)

-

Thionyl chloride (SOCl₂)

-

Pentane, Hexane, Diethyl ether (for purification)

-

Three-necked, round-bottom flask with reflux condenser and drying tube (CaCl₂)

Procedure:

-

Reaction Setup: In a three-necked, round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve 2,3,4-trifluorobenzoic acid (e.g., 0.3 g, 1.7 mmol) in dry methanol (10 mL).[6]

-

Reagent Addition: Place the flask in an ice/water bath to control the initial exotherm. Add thionyl chloride (1.4 mL) dropwise to the stirred solution.

-

Expert Insight: The dropwise addition of SOCl₂ to methanol is critical. The reaction is exothermic and generates HCl gas in situ, which is the true catalyst for the esterification. SOCl₂ also reacts with any trace water and the water produced during esterification, forming SO₂ and HCl, thus preventing the reverse hydrolysis reaction.

-

-

Reaction Conditions: Heat the mixture to 60-65 °C under an inert argon atmosphere for 72 hours.[6]

-

Expert Insight: The electron-withdrawing nature of the three fluorine atoms deactivates the carbonyl carbon towards nucleophilic attack. This, combined with potential steric hindrance, necessitates prolonged heating to achieve a high conversion rate. An inert atmosphere prevents the introduction of atmospheric moisture.

-

-

Work-up: After cooling to room temperature, remove the solvent and excess reagents under reduced pressure.

-

Purification: The resulting crude residue is purified by column chromatography on silica gel using a hexane/diethyl ether (6:1) eluent system to yield the final product.[6]

-

Self-Validation: The purity of the final product, reported to be a colorless oil with an 81% yield, should be confirmed using ¹H NMR and GC-MS to verify the structure and assess for residual starting material or byproducts.[6]

-

Synthesis Workflow Diagram

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Methyl 2,4,5-trifluorobenzoate | C8H5F3O2 | CID 14883312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2,4,6-trifluorobenzoate | C8H5F3O2 | CID 12944002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 773873-68-0 [chemicalbook.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2,3,4-trifluorobenzoate (CAS Number: 773873-68-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 2,3,4-trifluorobenzoate, a fluorinated aromatic ester with the CAS number 773873-68-0. The document delves into the compound's structural and chemical identity, its key physicochemical parameters, and established protocols for its synthesis and analytical characterization. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, offering a consolidated source of technical information to support laboratory work and theoretical modeling.

Chemical Identity and Structure

This compound is a derivative of benzoic acid where the methyl ester is formed and fluorine atoms are substituted at the 2, 3, and 4 positions of the benzene ring.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 773873-68-0 |

| IUPAC Name | This compound[1] |

| Synonyms | 2,3,4-trifluorobenzoic acid methyl ester[2] |

| Molecular Formula | C₈H₅F₃O₂[3] |

| Molecular Weight | 190.12 g/mol |

| Canonical SMILES | COC(=O)C1=C(C(=C(C=C1)F)F)F |

| InChI Key | JHPAOEXOUXURFL-UHFFFAOYSA-N[1] |

A Note on CAS Number 773873-68-0

It is important to note that some databases may erroneously associate CAS number 773873-68-0 with the compound GSK1016790A. This is incorrect. GSK1016790A is a significantly larger and structurally distinct molecule, a potent and selective TRPV4 channel agonist, with a different molecular formula and weight. The correct assignment for CAS number 773873-68-0 is exclusively this compound. Researchers should exercise caution and verify the chemical identity when sourcing this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development, influencing factors such as solubility, absorption, and reactivity.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Physical State | White to off-white solid or liquid | [2][3] |

| Melting Point | Data not available | |

| Boiling Point | 214.3 ± 40.0 °C (Predicted) | [3] |

| Density | 1.358 ± 0.06 g/cm³ (Predicted) | [3] |

| Water Solubility | Data not available | |

| logP (Octanol-Water Partition Coefficient) | Data not available | |

| pKa | Data not available |

The physical state of this compound is reported inconsistently across suppliers, appearing as both a solid and a liquid. This variation may be attributed to the presence of impurities or differences in ambient temperature relative to its melting point, which is not yet experimentally determined. The predicted boiling point suggests a relatively low volatility for a molecule of its size.

Experimental Protocols for Physicochemical Property Determination

The following section outlines standardized experimental protocols for determining the key physicochemical properties of chemical compounds, based on internationally recognized guidelines.

Determination of Melting Point

The melting point is a critical indicator of a substance's purity. The OECD Guideline 102 for the determination of melting point/melting range is a widely accepted method.

Protocol: Capillary Method (OECD 102)

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-4 mm.

-

Apparatus: A calibrated melting point apparatus with a heating bath and a magnifying lens for observation is used.

-

Procedure:

-

The capillary tube is placed in the heating block.

-

The temperature is raised at a steady rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

-

-

Causality: The narrowness of the melting range is indicative of high purity. Impurities typically depress and broaden the melting range.

Determination of Boiling Point

The boiling point provides insight into a substance's volatility. The OECD Guideline 103 outlines several methods for its determination.

Protocol: Ebulliometer Method (OECD 103)

-

Apparatus: An ebulliometer equipped with a thermometer and a reflux condenser is used.

-

Procedure:

-

A sample of this compound is placed in the ebulliometer.

-

The sample is heated, and the temperature is recorded when a steady boiling and condensation rate is achieved.

-

The atmospheric pressure is recorded simultaneously.

-

-

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. This property is crucial for purification by distillation and for assessing inhalation exposure risks.

Determination of Water Solubility

Solubility is a key parameter in drug development, affecting bioavailability and formulation. The OECD Guideline 105 describes the flask method for determining water solubility.

Protocol: Flask Method (OECD 105)

-

Procedure:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The solution is then filtered or centrifuged to remove undissolved solid.

-

The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method (e.g., HPLC, GC).

-

-

Causality: This method determines the saturation concentration of the compound in water at a specific temperature. The trifluorinated benzene ring is expected to confer some lipophilicity, likely resulting in low water solubility.

Determination of n-Octanol/Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties. The OECD Guideline 107 details the shake-flask method.

Protocol: Shake-Flask Method (OECD 107)

-

Procedure:

-

A small amount of this compound is dissolved in either water or n-octanol.

-

This solution is then mixed with the other immiscible solvent in a flask.

-

The mixture is shaken until partitioning equilibrium is reached.

-

The phases are separated, and the concentration of the compound in both the aqueous and n-octanol phases is determined.

-

-

Calculation: logP = log ([Concentration in n-octanol] / [Concentration in water])

-

Causality: A higher logP value indicates greater lipophilicity, suggesting better permeation through biological membranes but potentially lower aqueous solubility.

Synthesis and Purification

This compound can be synthesized via the esterification of 2,3,4-trifluorobenzoic acid.

Synthesis Workflow

Detailed Synthesis Protocol

This protocol is adapted from a published procedure.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a calcium chloride tube, dissolve 2,3,4-trifluorobenzoic acid (1.0 eq) in dry methanol.

-

Reagent Addition: Cool the flask in an ice/water bath and add thionyl chloride (approx. 5 eq) dropwise.

-

Reaction: Heat the mixture at 60-65 °C for 72 hours under an inert argon atmosphere.

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure.

-

Purification: Purify the resulting residue by column chromatography on silica gel using a hexane/diethyl ether solvent system to yield this compound as a colorless oil.

Analytical Characterization

The identity and purity of this compound are confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (-OCH₃) and multiplets in the aromatic region for the two protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The carbonyl carbon will appear downfield, and the fluorinated carbons will show characteristic splitting patterns due to C-F coupling.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. The spectrum will show distinct signals for each of the three fluorine atoms, with coupling between them providing structural information.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands:

-

C=O stretch: A strong absorption band around 1720-1740 cm⁻¹ is indicative of the ester carbonyl group.

-

C-O stretch: Bands in the region of 1100-1300 cm⁻¹ correspond to the C-O stretching of the ester.

-

C-F stretch: Strong absorptions in the 1000-1400 cm⁻¹ region are characteristic of C-F bonds.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Electron Ionization (EI): The molecular ion peak (M⁺) is expected at m/z 190. Common fragments would include the loss of the methoxy group (-OCH₃) and the carbonyl group (CO).

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and analytical characterization of this compound (CAS 773873-68-0). While some experimental data for key physicochemical parameters are not yet publicly available, the provided protocols offer a clear path for their determination. The clarification of its chemical identity, distinct from GSK1016790A, is crucial for its correct use in research and development. This guide serves as a foundational resource for scientists and researchers working with this compound.

References

-

PubChem. (n.d.). Methyl 2,4,5-trifluorobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2,4,6-trifluorobenzoate. Retrieved from [Link]

- Supporting Information for a scientific article. (n.d.). General information.

- Supporting Information for a scientific article. (n.d.). NMR spectra.

-

Wikipedia. (n.d.). CAS Registry Number. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl trifluoromethanesulfonate. Retrieved from [Link]

Sources

Methodological & Application

The Strategic Application of Methyl 2,3,4-trifluorobenzoate in the Synthesis of Novel Kinase Inhibitors

Introduction: The Rationale for Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as high electronegativity, metabolic stability, and the ability to modulate pKa and lipophilicity—are invaluable tools for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the vast array of fluorinated building blocks, Methyl 2,3,4-trifluorobenzoate has emerged as a particularly versatile and powerful reagent. Its trifluorinated phenyl ring is primed for selective functionalization, most notably through nucleophilic aromatic substitution (SNAr), making it an ideal starting point for the synthesis of complex molecular architectures, especially within the realm of kinase inhibitor discovery.

This guide provides an in-depth exploration of the utility of this compound, focusing on its application in the synthesis of potent and selective DNA-dependent protein kinase (DNA-PK) inhibitors. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-tested protocols for its use, and present a workflow that exemplifies its strategic importance in constructing next-generation therapeutic agents.

Application Notes: Leveraging this compound for DNA-PK Inhibitor Synthesis

DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. In many cancers, this pathway is hyperactivated, allowing tumor cells to survive the DNA damage induced by radiation and chemotherapy.[1] Consequently, inhibitors of DNA-PK are highly sought after as they can sensitize cancer cells to existing treatments.[2][3]

The synthesis of advanced DNA-PK inhibitors often requires the construction of a substituted aromatic core that can engage in specific interactions within the ATP-binding pocket of the kinase. This compound is an exemplary starting material for this purpose. The electron-withdrawing nature of the three fluorine atoms activates the aromatic ring for nucleophilic attack, while their specific arrangement (ortho, meta, and para to the methyl ester) allows for regioselective substitution.

A key application of this building block is in the synthesis of precursors for complex heterocyclic systems, such as those found in the potent DNA-PK inhibitor GSK2141795 and related compounds. The reaction of this compound with an appropriate amine-containing nucleophile serves as the foundational step in building the core structure of these inhibitors.

Workflow for the Synthesis of a Key DNA-PK Inhibitor Intermediate

The following diagram illustrates the initial and critical step in the synthesis of a key intermediate for a series of DNA-PK inhibitors, starting from this compound.

Caption: Synthetic workflow from this compound.

Experimental Protocols

The following protocols are based on established synthetic routes and provide a detailed, step-by-step guide for researchers.

Protocol 1: Synthesis of Methyl 4-((4-(methylcarbamoyl)pyridin-2-yl)amino)-2,3-difluorobenzoate

This protocol details the nucleophilic aromatic substitution reaction between this compound and an aminopyridine derivative.

Materials and Reagents:

| Reagent | Supplier | Purity | CAS Number |

| This compound | Commercial Vendor | >97% | 773873-68-0 |

| 2-Amino-N-methylpyridine-4-carboxamide | Synthesized/Vendor | >95% | 101459-77-6 |

| Sodium Hydride (NaH), 60% dispersion in oil | Commercial Vendor | 60% | 7646-69-7 |

| Dimethyl Sulfoxide (DMSO), anhydrous | Commercial Vendor | >99.8% | 67-68-5 |

| Ethyl Acetate | Commercial Vendor | ACS Grade | 141-78-6 |

| Hexanes | Commercial Vendor | ACS Grade | 110-54-3 |

| Saturated aqueous sodium bicarbonate | In-house prep | N/A | N/A |

| Brine | In-house prep | N/A | N/A |

| Anhydrous Magnesium Sulfate | Commercial Vendor | N/A | 7487-88-9 |

Procedure:

-

Reaction Setup: To a stirred solution of 2-amino-N-methylpyridine-4-carboxamide (1.0 eq) in anhydrous DMSO (approx. 0.2 M), add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Anion Formation: Stir the resulting mixture at room temperature for 30 minutes. The formation of the corresponding anion is typically observed.

-

Nucleophilic Substitution: Add a solution of this compound (1.1 eq) in anhydrous DMSO to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure Methyl 4-((4-(methylcarbamoyl)pyridin-2-yl)amino)-2,3-difluorobenzoate.

Expected Results and Characterization:

| Parameter | Expected Value |

| Yield | 60-75% |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR | Peaks corresponding to the aromatic protons of both rings, the methyl ester, and the N-methyl amide group. The chemical shifts and coupling constants will be indicative of the substitution pattern. |

| Mass Spec (ESI) | [M+H]⁺ corresponding to the molecular weight of the product (C₁₅H₁₃F₂N₃O₃). |

Protocol 2: Saponification to 4-((4-(methylcarbamoyl)pyridin-2-yl)amino)-2,3-difluorobenzoic acid

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a key intermediate for further elaboration, such as amide coupling.

Materials and Reagents:

| Reagent | Supplier | Purity | CAS Number |

| Methyl 4-((4-(methylcarbamoyl)pyridin-2-yl)amino)-2,3-difluorobenzoate | From Protocol 1 | >95% | N/A |

| Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) | Commercial Vendor | >98% | 1310-65-2 |

| Tetrahydrofuran (THF) | Commercial Vendor | ACS Grade | 109-99-9 |

| Water (deionized) | In-house | N/A | N/A |

| 1N Hydrochloric Acid (HCl) | Commercial Vendor | 1N | 7647-01-0 |

Procedure:

-

Dissolution: Dissolve the methyl ester from Protocol 1 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Hydrolysis: Add an aqueous solution of lithium hydroxide or sodium hydroxide (2.0-3.0 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

-

Acidification: Once the reaction is complete, carefully acidify the mixture to pH 3-4 with 1N HCl. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold water and dry under vacuum to yield the desired carboxylic acid.

Expected Results and Characterization:

| Parameter | Expected Value |

| Yield | >90% |

| Appearance | White to off-white solid |

| ¹H NMR | Disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm). |

| Mass Spec (ESI) | [M+H]⁺ corresponding to the molecular weight of the carboxylic acid product (C₁₄H₁₁F₂N₃O₃). |

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Conclusion

This compound is a high-value building block for the synthesis of complex, biologically active molecules. Its predictable reactivity in nucleophilic aromatic substitution reactions, coupled with the beneficial properties imparted by its trifluorinated ring, makes it an essential tool for medicinal chemists, particularly in the development of kinase inhibitors. The protocols and workflows detailed in this guide provide a robust framework for researchers to leverage the full potential of this versatile reagent in their drug discovery programs.

References

-

Goldberg, F. W., Finlay, M. R. V., Ting, A. K. T., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[4]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461–3471. Available at: [Link]

-

Morrison, R., Al-Rawi, J., Jennings, I., Thompson, P., & Angove, M. (2016). Synthesis, structure elucidation, DNA-PK and PI3K and anti-cancer activity of 8- and 6-aryl-substituted-1-3-benzoxazines. European Journal of Medicinal Chemistry, 114, 144-155. Available at: [Link]

-

PubChem. (n.d.). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. Retrieved from [Link]

-

Han, S. H., & Lee, S. W. (2012). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o255. Available at: [Link]

-

Yashima, T., & Tanimura, S. (2021). Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. International Journal of Molecular Sciences, 22(16), 8886. Available at: [Link]

- Google Patents. (n.d.). US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.

-

ResearchGate. (2013). 2-[4-(Dimethylamino)phenyl]-3,3-difluoro-3H-naphtho[1,2-e][4][5][6]oxazaborinin-2-ium-3-uide. Available at: [Link]

-

Biointerface Research in Applied Chemistry. (2021). Transition Metal (II) Complexes of (E)-N-(4- methylbenzylidene)-2-((Z) -. Available at: [Link]

-

ResearchGate. (2013). 8-Biarylchromen-4-one inhibitors of the DNA-dependent protein kinase (DNA-PK). Available at: [Link]

-

ResearchGate. (2012). Synthesis of 2-[(3′-trifluoromethylphenyl)-amino]-3-[n 4-{N 1-(7′-substituted aryl) benzothiazolyl} sulfanilamido] carbonyl pyridines as antimicrobial agents. Available at: [Link]

-

R-Discovery. (2021). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. Retrieved from [Link]

-

Raucher, D., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 9(4), 323-328. Available at: [Link]

Sources

- 1. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, structure elucidation, DNA-PK and PI3K and anti-cancer activity of 8- and 6-aryl-substituted-1-3-benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Derivatization of Methyl 2,3,4-trifluorobenzoate for the Development of Novel Agrochemicals

Introduction: The Strategic Role of Fluorine in Modern Agrochemical Design

In the pursuit of developing next-generation agrochemicals with enhanced efficacy, improved safety profiles, and greater environmental sustainability, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern crop protection research.[1][2] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics—can profoundly influence a molecule's biological activity.[2] The trifluorinated benzene motif, in particular, is a privileged structural element found in a variety of commercial herbicides, fungicides, and insecticides.

Methyl 2,3,4-trifluorobenzoate serves as a highly versatile and reactive starting material for accessing a diverse array of complex agrochemical candidates. Its trifluorinated ring is activated towards nucleophilic aromatic substitution (SNAr), while the methyl ester functionality provides a convenient handle for conversion into other functional groups, most notably amides and alternative esters. This guide provides a detailed technical overview and field-proven protocols for the derivatization of this compound, aimed at researchers, scientists, and drug development professionals in the agrochemical sector.

Core Chemistry: Understanding the Reactivity of this compound

The synthetic utility of this compound is primarily dictated by two key reactive sites: the ester group and the fluorinated aromatic ring.

-

Ester Group Modification: The methyl ester can be readily converted into a wide range of amides through reaction with primary or secondary amines, or transesterified with other alcohols or phenols. Amide derivatives are of particular interest in agrochemical design due to their prevalence in numerous commercial products and their ability to form key hydrogen bonding interactions with biological targets.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the three fluorine atoms and the carboxylate group makes the aromatic ring susceptible to attack by nucleophiles. This allows for the selective replacement of one or more fluorine atoms with other functional groups, such as amines, alkoxides, or thiolates, further expanding the accessible chemical space. The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.[3]

Derivatization Strategies and Protocols

Strategy 1: Amide Synthesis via Aminolysis of the Methyl Ester

The conversion of the methyl ester to an amide is a fundamental and high-yielding transformation. This approach is particularly valuable for creating libraries of candidate agrochemicals for high-throughput screening.

This protocol details the synthesis of an N-aryl benzamide, a common structural motif in herbicidal and fungicidal compounds. The procedure is adapted from the synthesis of analogous fluorinated benzamides.[4]

Reaction Scheme:

A schematic for the synthesis of N-Aryl-2,3,4-trifluorobenzamides.

Materials:

-

This compound

-

Substituted Aniline (e.g., 2,3-difluoroaniline)

-

Toluene (anhydrous)

-

Pyridine (optional, as catalyst)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

-

Dissolve the starting material in a minimal amount of anhydrous toluene.

-

Add the substituted aniline (1.1 eq) to the solution. A catalytic amount of pyridine (0.1 eq) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired N-aryl-2,3,4-trifluorobenzamide.

Self-Validation and Characterization:

The successful synthesis of the target amide can be confirmed through a suite of analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Disappearance of the methyl ester singlet (~3.9 ppm); appearance of a broad singlet for the N-H proton and characteristic signals for the aromatic protons. |

| ¹⁹F NMR | Characteristic signals for the three fluorine atoms on the benzamide ring. For a related trifluorinated benzamide, peaks were observed at -114, -139, and -147 ppm.[4] |

| ¹³C NMR | Appearance of a carbonyl carbon signal for the amide (~160-170 ppm) and disappearance of the ester carbonyl signal. |

| FT-IR | Presence of a strong C=O stretching band for the amide (~1650 cm⁻¹) and an N-H stretching band (~3300 cm⁻¹). |

| Mass Spectrometry | Observation of the molecular ion peak corresponding to the calculated mass of the product. |

Strategy 2: Ester Modification via Transesterification

While amide formation is common, derivatization into other esters can also yield compounds with interesting biological activities. This is particularly relevant for creating pro-herbicides or fungicides where the ester moiety is cleaved in planta to release the active carboxylic acid.

This protocol describes the synthesis of an aryl ester through the reaction of the corresponding benzoyl chloride with a phenol. The initial step involves the conversion of the methyl ester to the more reactive acyl chloride.

Reaction Scheme:

A two-step schematic for the synthesis of Aryl 2,3,4-trifluorobenzoates.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Substituted Phenol

-

Pyridine or Triethylamine

-

Dichloromethane (anhydrous)

-

Standard work-up reagents as in Protocol 1

Step-by-Step Procedure:

-

Acyl Chloride Formation:

-

In a round-bottom flask, combine this compound (1.0 eq) and thionyl chloride (2.0 eq).

-

Add a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.

-

Remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 2,3,4-trifluorobenzoyl chloride can often be used in the next step without further purification.

-

-

Esterification:

-

Dissolve the crude 2,3,4-trifluorobenzoyl chloride in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Add the substituted phenol (1.0 eq) followed by the dropwise addition of pyridine (1.2 eq).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, perform an aqueous work-up as described in Protocol 1.

-

Purify the crude product by column chromatography to obtain the desired aryl 2,3,4-trifluorobenzoate.

-

Self-Validation and Characterization:

| Analytical Technique | Expected Observations |

| ¹H NMR | Disappearance of the methyl ester singlet; appearance of signals corresponding to the aryl protons of the phenol moiety. |

| ¹⁹F NMR | Characteristic signals for the fluorine atoms on the benzoate ring. |

| FT-IR | A strong C=O stretching band for the ester at a higher wavenumber than an amide (~1720-1740 cm⁻¹). |

| Mass Spectrometry | Observation of the molecular ion peak corresponding to the calculated mass of the product. |

Application in Agrochemical Synthesis: A Case Study

The 2,3,4-trifluorophenyl moiety is a key component in the development of novel herbicides. A recent study highlights the synthesis and potent herbicidal activity of a series of pyrido[2,3-d]pyrimidine derivatives.[5]

Case Study: Synthesis of 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

This compound demonstrated significant herbicidal activity against monocotyledonous plants like bentgrass, with efficacy comparable to commercial herbicides.[5] The synthesis involves the reaction of a uracil precursor with 2,3,4-trifluoroaniline. While this example starts from the aniline derivative, it underscores the importance of the 2,3,4-trifluorophenyl scaffold in modern herbicide discovery. The corresponding aniline can be synthesized from tetrafluorobenzene.[6][7]

Herbicidal Activity Data:

| Compound | Target Weed | Activity at 1 mM |

| 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Bentgrass | High (Comparable to commercial standards) |

| Lettuce | Low |

Data adapted from[5]

The high activity against monocots and lower activity against dicots suggest a degree of selectivity that is highly desirable in herbicide development.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The protocols outlined in this guide for the synthesis of amide and ester derivatives provide a solid foundation for creating diverse libraries of compounds for biological screening. The inherent reactivity of the trifluorinated ring towards nucleophilic aromatic substitution offers further opportunities for structural diversification. By leveraging these synthetic strategies, researchers can efficiently explore the chemical space around this privileged scaffold to discover the next generation of high-performing and environmentally conscious crop protection agents.

References

-

McKenna, R., et al. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(4), M1717. Available at: [Link]

-

Matsumoto, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of N‐(Pyridin‐2‐yl)benzamide. Retrieved from [Link]

- Google Patents. (n.d.). CN103497111A - Synthetic method for 2, 3, 4-trifluoroaniline.

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.

-

ChemRxiv. (2023). W-catalyzed Synthesis of N-Aryl-2,3,4,5-tetraarylpyrroles from Diarylacetylenes and Aryl Diazenes: Facile and Modular Access to N-Doped pi-Conjugated Material Precursors. Retrieved from [Link]

- Google Patents. (n.d.). US6642379B1 - Benzamide derivatives, insecticides for agricultural and horticultural use and usage thereof.

-

PubMed. (n.d.). Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Retrieved from [Link]

-

YouTube. (2018). 18.04 Predicting Products of Nucleophilic Substitution Reactions. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of Aryl Triflones through the Trifluoromethanesulfonylation of Benzynes. Retrieved from [Link]

- Google Patents. (n.d.). CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.

-

MDPI. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent applications of fluorine in crop protection – New discoveries originating from the unique heptafluoroisopropyl group. Retrieved from [Link]

-

SciSpace. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent developments in the synthesis of N-aryl sulfonamides. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Retrieved from [Link]

-

PubMed. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]

-

Frontiers. (n.d.). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

- Google Patents. (n.d.). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

-

Organic Syntheses. (n.d.). (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate. Retrieved from [Link]

- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

-

DASH (Harvard). (n.d.). Concerted nucleophilic aromatic substitutions. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and Herbicidal Activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][4][6]oxazin-6-yl)isoindoline-1,3-diones. Retrieved from [Link]

-

PubMed. (2008). Efficient synthesis of N-2-aryl-1,2,3-triazole fluorophores via post-triazole arylation. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline.

-

ResearchGate. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of N-2-aryl-substituted-1,2,3-triazole Derivatives as Novel Inhibitors of Entamoeba histolytica. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,6-Trifluorobenzamide. Retrieved from [Link]

-

SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

-

Biomass Chemical Engineering. (n.d.). Synthesis and Herbicidal Activity of Tetrahydrolinalyl Amides. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of phenyl trifluoroacetate. Retrieved from [Link]

-

Academia.edu. (n.d.). Synthesis of Isosteric Triterpenoid Derivatives and Antifungal Activity. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from [Link]

-

PubChem. (n.d.). N-Propylbenzamide. Retrieved from [Link]

- Google Patents. (n.d.). CN102603521B - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

-

PubChem. (n.d.). 2,3,4,5,6-Pentafluorobenzamide. Retrieved from [Link]

-

PubChem. (n.d.). N-Propyl-N-methyl-benzamide. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,5-Trifluorobenzoyl chloride. Retrieved from [Link]

-

Chinese Chemical Letters. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. CN103497111A - Synthetic method for 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]

- 7. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]

Application Notes and Protocols for the Experimental Use of Trifluoromethylation Reagents in Organic Synthesis

Introduction: The Trifluoromethyl Group in Modern Chemistry

The introduction of a trifluoromethyl (CF3) group into organic molecules can dramatically alter their physical, chemical, and biological properties.[1][2] This small functional group is a powerful tool in the design of pharmaceuticals, agrochemicals, and advanced materials.[3][4] Its strong electron-withdrawing nature, high lipophilicity, and ability to enhance metabolic stability make it a privileged motif in drug development.[3] Consequently, the development of efficient and reliable methods for introducing the CF3 group is a cornerstone of modern synthetic chemistry.

This guide provides an in-depth exploration of the three primary classes of trifluoromethylation reagents—electrophilic, nucleophilic, and radical—offering field-proven insights into their mechanisms, applications, and experimental protocols.

Electrophilic Trifluoromethylation: Taming the CF3+ Synthon

Electrophilic trifluoromethylation reagents are designed to deliver a formal trifluoromethyl cation (CF3+) equivalent to a nucleophilic substrate. In practice, these reactions can proceed through direct CF3+ transfer or, more commonly, via a single-electron transfer (SET) pathway that generates a trifluoromethyl radical intermediate.[5] This dual reactivity expands their utility beyond simple nucleophilic substrates.

Key Reagent: Togni's Reagents (Hypervalent Iodine Compounds)

Among the most versatile and widely used electrophilic CF3 sources are the hypervalent iodine reagents developed by Togni and coworkers, namely 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent I) and trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole (Togni Reagent II).[5][6] These reagents are crystalline, shelf-stable solids, making them significantly easier and safer to handle than gaseous CF3 sources.[1][6]

Mechanistic Insight: The Dual Nature of Togni's Reagents

The reactivity of Togni's reagents is highly dependent on the substrate and reaction conditions.

-

With Soft Nucleophiles (e.g., Thiols, Phosphines): The reaction often proceeds via a nucleophilic attack on the iodine atom, followed by reductive elimination. The reagent acts as a true electrophilic CF3 source.

-

With Catalysts (e.g., Cu(I), Lewis Acids) or Photoredox Systems: A single-electron transfer (SET) mechanism is often operative. The catalyst can reduce the Togni reagent to generate a CF3 radical, which then engages in subsequent reactions. This pathway is particularly common for the trifluoromethylation of alkenes and arenes.

Below is a generalized mechanistic pathway for the trifluoromethylation of a nucleophile.

Caption: Generalized mechanism for electrophilic CF3 transfer.

Application Data: Substrate Scope of Togni Reagent I

Togni's reagents exhibit a broad substrate scope, reacting effectively with a variety of nucleophiles. The table below summarizes typical applications.

| Nucleophile Type | Substrate Example | Typical Yield Range | Notes |

| S-Nucleophiles | Thiols (aliphatic, aromatic) | 80-99% | High efficiency and functional group tolerance.[1] |

| C-Nucleophiles | β-Ketoesters, Enolates | 60-90% | Often requires a base or catalyst (e.g., CuCl2).[1] |

| P-Nucleophiles | Aryl- and Alkylphosphines | 70-95% | Mild conditions, no added base required.[1] |

| O-Nucleophiles | Alcohols, Sulfonic Acids | 50-95% | Alcohols typically require a Lewis acid catalyst (e.g., Zn(NTf2)2).[1] |

| Alkenes/Arenes | Styrenes, Heterocycles | 50-85% | Usually proceeds via a radical mechanism, often with a metal or photocatalyst. |

Experimental Protocol: Trifluoromethylation of a β-Ketoester

This protocol describes a standard procedure for the copper-catalyzed trifluoromethylation of a cyclic β-ketoester using Togni Reagent I.

Caption: Experimental workflow for a Togni reaction.

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2), add the β-ketoester (1.0 mmol, 1.0 equiv.), copper(I) chloride (0.1 mmol, 0.1 equiv.), and anhydrous dichloromethane (DCM, 5 mL).

-

Reagent Addition: Add Togni Reagent I (1.2 mmol, 1.2 equiv.) to the stirred solution in one portion.

-

Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel to afford the desired α-trifluoromethyl-β-ketoester.

Safety Note: While Togni's reagents are shelf-stable, they are known to decompose violently when heated as solids.[1][6] Avoid heating the solid reagent and handle with appropriate personal protective equipment (PPE).

Nucleophilic Trifluoromethylation: Harnessing the CF3- Synthon

Nucleophilic trifluoromethylation introduces a formal trifluoromethyl anion (CF3-) equivalent to an electrophilic substrate, such as a carbonyl compound or an imine. The free CF3- anion is highly unstable and readily decomposes to fluoride and difluorocarbene.[7] Therefore, reagents have been developed to generate this species in situ in a controlled manner.

Key Reagent: Ruppert-Prakash Reagent (TMSCF3)

The most prominent and widely used nucleophilic trifluoromethylating agent is (trifluoromethyl)trimethylsilane (TMSCF3), known as the Ruppert-Prakash reagent.[8] It is a volatile, flammable liquid that serves as a stable and convenient source of the CF3 nucleophile upon activation with a catalytic amount of a fluoride source or other suitable nucleophilic activator.[7][8]

Mechanistic Insight: Activation and Delivery

The key to the Ruppert-Prakash reagent's utility is its activation mechanism. A nucleophilic activator, typically a fluoride salt like tetrabutylammonium fluoride (TBAF), attacks the silicon atom. This forms a hypervalent pentacoordinate siliconate species, which is sufficiently nucleophilic to transfer the CF3 group to an electrophile.

Caption: Activation of TMSCF3 for nucleophilic CF3 transfer.

Application Data: Carbonyl Addition Scope

The Ruppert-Prakash reagent is exceptionally effective for the trifluoromethylation of a wide range of carbonyl compounds.

| Electrophile Type | Substrate Example | Typical Yield Range | Notes |

| Aldehydes | Aromatic, Aliphatic | 85-98% | Highly efficient, often requires low temperatures (-78 °C). |

| Ketones | Aromatic, Aliphatic | 70-95% | Generally slower than aldehydes; enolizable ketones can be challenging.[7] |

| Imines | N-Aryl, N-Alkyl | 75-90% | Produces trifluoromethylated amines. |

| Esters | Methyl, Ethyl esters | Lower | Less reactive; can require stoichiometric activators or harsher conditions. |

Experimental Protocol: Trifluoromethylation of an Aldehyde

This protocol details a general procedure for the trifluoromethylation of an aromatic aldehyde using the Ruppert-Prakash reagent with a catalytic amount of TBAF.

Caption: Experimental workflow for a Ruppert-Prakash reaction.

Step-by-Step Methodology:

-

Preparation: Add the aldehyde (1.0 mmol, 1.0 equiv.) and anhydrous tetrahydrofuran (THF, 5 mL) to a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere (N2).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add the Ruppert-Prakash reagent (1.5 mmol, 1.5 equiv.) dropwise via syringe.

-

Activation: Slowly add a solution of TBAF in THF (1.0 M, 0.1 mL, 0.1 equiv.) dropwise. The reaction is often exothermic; maintain the internal temperature below 5 °C.

-

Reaction: Stir the mixture at 0 °C for 1-4 hours, monitoring by TLC.

-

Workup (Quench): Once the reaction is complete, quench by the slow addition of 1 M aqueous HCl (5 mL). Remove the cooling bath and allow the mixture to warm to room temperature.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the crude product by flash chromatography.

Safety Note: The Ruppert-Prakash reagent (TMSCF3) is a highly flammable and volatile liquid.[9] It should be handled in a well-ventilated fume hood, away from ignition sources, and transferred using inert-atmosphere techniques (e.g., syringe).

Radical Trifluoromethylation: Unleashing the CF3• Radical

Radical trifluoromethylation involves the generation of the trifluoromethyl radical (CF3•), a highly reactive and electrophilic species.[4] This radical can add to unsaturated systems like alkenes and arenes or participate in C-H functionalization reactions.

Key Reagent: Langlois' Reagent (CF3SO2Na)

Sodium trifluoromethanesulfinate (CF3SO2Na), commonly known as Langlois' reagent, is an inexpensive, stable, and easy-to-handle solid.[10] It serves as an excellent precursor to the CF3 radical upon single-electron oxidation, typically initiated by a chemical oxidant (like tert-butyl hydroperoxide, t-BuOOH) or through photoredox catalysis.[10][11]

Mechanistic Insight: Oxidative Radical Generation

The reaction is initiated by the oxidation of the sulfinate salt. This generates a trifluoromethanesulfonyl radical, which rapidly extrudes sulfur dioxide (SO2) to release the trifluoromethyl radical. The CF3• then adds to the substrate to form a new carbon-centered radical, which is subsequently trapped to furnish the final product.

Caption: Oxidative generation of CF3 radical from Langlois' reagent.

Application Data: Radical Addition Scope

Langlois' reagent is particularly effective for the trifluoromethylation of unsaturated C-C bonds and electron-rich heterocycles.

| Reaction Type | Substrate Example | Typical Yield Range | Notes |

| Hydrotrifluoromethylation | Unactivated Alkenes | 60-85% | Adds a CF3 group and a hydrogen atom across the double bond.[11] |

| Oxytrifluoromethylation | Alkenes in H2O/t-BuOH | 50-80% | Incorporates a CF3 and a hydroxyl group. |

| C-H Trifluoromethylation | (Hetero)arenes | 50-75% | Works well for electron-rich systems like pyrroles and indoles.[10] |

| Difunctionalization | Alkenes | 50-70% | Can incorporate CF3 and another group (e.g., Cl, Br, SCN) across a double bond using appropriate trapping agents.[10] |

Experimental Protocol: Hydrotrifluoromethylation of an Alkene

This protocol describes the hydrotrifluoromethylation of an unactivated alkene using Langlois' reagent with t-BuOOH as the oxidant.

Caption: Experimental workflow for a Langlois reaction.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, combine the alkene (1.0 mmol, 1.0 equiv.), Langlois' reagent (2.0 mmol, 2.0 equiv.), DCM (5 mL), and water (5 mL).

-

Initiation: To the vigorously stirred biphasic mixture, add tert-butyl hydroperoxide (70 wt. % in H2O, 3.0 mmol, 3.0 equiv.) dropwise over 5 minutes at room temperature.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 6-18 hours. Monitor the reaction's progress by GC-MS or TLC.

-

Workup (Quench): Upon completion, quench the reaction by adding saturated aqueous sodium sulfite (Na2SO3) solution (10 mL) to destroy excess peroxide.

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Safety Note: Reactions involving peroxides like t-BuOOH can be highly exothermic and potentially hazardous. The addition should be controlled, and the reaction should be conducted behind a safety shield.

Conclusion

The selection of a trifluoromethylation reagent is a critical experimental choice dictated by the nature of the substrate and the desired transformation. Electrophilic reagents like Togni's are ideal for a wide range of nucleophiles, while the nucleophilic Ruppert-Prakash reagent remains the gold standard for additions to carbonyls. For transformations requiring the unique reactivity of a radical species, such as alkene functionalization, the robust and inexpensive Langlois' reagent provides a powerful and practical solution. A thorough understanding of the mechanisms and protocols detailed in this guide will empower researchers to strategically incorporate the trifluoromethyl group and accelerate innovation in drug discovery and materials science.

References

-

Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650-682. [Link]

-

Matoušek, V., Pietrasiak, E., & Togni, A. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry – A European Journal, 20(52), 17334-17356. [Link]

-

Ni, C., Hu, M., & Hu, J. (2015). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. Chinese Journal of Chemistry, 33(7), 747-763. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl alkanes. [Link]

-

Yagupolskii, L. M., I. I. Maletina, & V. V. Orda. (1997). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 62(26), 9190-9195. [Link]

-

Postigo, A. (2019). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 15, 2236-2283. [Link]

-

Alonso, C., de Marigorta, E. M., Rubiales, G., & Palacios, F. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 20(52), 1-25. [Link]

-

Wikipedia. (n.d.). Trifluoromethylation. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2001). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters, 3(17), 2637-2639. [Link]

-

Shibata, N., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 50. [Link]

-

Al-Masum, M. (2020). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 36(1), 1-10. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2014). Trifluoromethyltrimethylsilane: Nucleophilic Trifluoromethylation and Beyond. Chemical Reviews, 114(5), 2705-2777. [Link]

-

University of Southern California. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Chemical Science, 12(16), 5797-5801. [Link]

-

Liu, F., Wu, Q., Wang, X., Dong, Q., & Sun, K. (2023). Recent advances in the diverse transformations of trifluoromethyl alkenes. Organic Chemistry Frontiers, 10(8), 2005-2025. [Link]

-

Zhang, X., & Chen, X. (2016). General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study. ACS Catalysis, 6(6), 3744-3752. [Link]

-

Umemoto, T., & Ishihara, S. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Beilstein Journal of Organic Chemistry, 18, 848-855. [Link]

-

Prakash, G. K. S. (2016). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Journal of Fluorine Chemistry, 181, 51-74. [Link]

Sources

- 1. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 5. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trifluoromethyl alkane synthesis by trifluoromethylation [organic-chemistry.org]

Troubleshooting & Optimization

Frequently Asked Questions (FAQs) in Trifluoromethylation

An essential, yet often challenging, transformation in modern medicinal and agricultural chemistry is the introduction of the trifluoromethyl (CF3) group. Its unique electronic properties can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, the path to successful trifluoromethylation is frequently paved with obstacles, most notably, low reaction yields.

This technical support center provides a structured, in-depth guide for researchers, scientists, and drug development professionals to troubleshoot and optimize these critical reactions. Drawing from established literature and practical field experience, this resource is designed to function as a virtual Senior Application Scientist, guiding you through logical, evidence-based solutions.

My reaction yield is consistently low or zero. Where do I start troubleshooting?

Low or no yield is the most common issue. A systematic approach is crucial. We have developed a diagnostic workflow to help you pinpoint the likely culprit.

Troubleshooting Workflow for Low-Yield Trifluoromethylation

Figure 1: A decision-tree workflow for systematically diagnosing low-yield trifluoromethylation reactions.

How can I be sure my trifluoromethylating reagent is active?

Many common CF3 sources, especially electrophilic ones (e.g., Umemoto's or Togni's reagents), can be sensitive to moisture and light. Nucleophilic sources like Ruppert-Prakash reagent (TMSCF3) are notoriously moisture-sensitive.

Causality: Moisture can hydrolyze TMSCF3, rendering it inactive. For electrophilic reagents, degradation pathways can be more complex but often involve reaction with ambient moisture or other nucleophiles.

Protocol: Validating Your CF3 Source

-

Visual Inspection: Check for any change in color or consistency from the manufacturer's specification.

-

NMR Analysis: For a definitive check, run a 19F NMR on a small sample of the reagent. The chemical shift for TMSCF3 is around -28 ppm (relative to CFCl3). The presence of significant impurities or degradation products will be immediately apparent.

-

Control Reaction: Run a small-scale reaction with a simple, reliable substrate known to work well (e.g., iodobenzene for a cross-coupling reaction). If this control fails, the reagent is the most likely issue.

My reaction is sluggish or stalls. Could it be the catalyst?

In metal-catalyzed reactions (e.g., using copper or palladium), the catalyst's oxidation state and coordination environment are critical.

Causality: The active catalytic species (e.g., a Cu(I) complex) can be oxidized to an inactive state (e.g., Cu(II)) by air. Ligands can also dissociate or decompose, and certain functional groups on your substrate (e.g., unprotected amines or thiols) can act as catalyst poisons by binding irreversibly to the metal center.

Troubleshooting Catalyst-Related Issues

| Potential Issue | Diagnostic Check | Proposed Solution |

| Air/Moisture Sensitivity | Does the reaction work better under rigorously degassed conditions? | Use Schlenk techniques or a glovebox. Sparge solvents with argon or nitrogen for at least 30 minutes. |

| Ligand Incompatibility | Screen a panel of ligands. | For Cu-mediated reactions, consider phenanthroline, bipyridine, or phosphine-based ligands. |

| Catalyst Poisoning | Does your substrate have coordinating groups (thiols, some N-heterocycles)? | Protect the problematic functional group prior to the trifluoromethylation step. |

| Incorrect Pre-catalyst | Are you using a stable pre-catalyst that requires activation? | Ensure the activation conditions (e.g., temperature, presence of an activator) are met as per literature protocols. |

I'm observing significant side products, primarily proto-detrifluoromethylation. What causes this?

Proto-detrifluoromethylation (replacement of -CF3 with -H) is a common side reaction, especially with nucleophilic CF3 reagents like TMSCF3.

Causality: The trifluoromethyl anion (CF3-), the active species generated from TMSCF3, is a strong base. If any proton sources are available in the reaction mixture (e.g., water, alcohols, or even acidic C-H bonds on the substrate), the anion will be quenched before it can react as a nucleophile.

Mitigation Strategies:

-

Rigorous Anhydrous Conditions: Dry all glassware in an oven (120 °C) overnight and cool under vacuum. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.

-

Choice of Base/Initiator: The choice of initiator for generating the CF3- anion is critical. Fluoride sources like TBAF are common, but their hydration state matters. Consider using anhydrous fluoride sources or alternative initiators like potassium or cesium fluoride.

-

Temperature Control: Lowering the reaction temperature can sometimes disfavor the protonation pathway relative to the desired reaction.

My substrate is complex. How do I know if it's suitable for trifluoromethylation?

Substrate scope is a major consideration. Steric hindrance and electronic effects play a significant role.

Steric Hindrance: Bulky groups near the reaction site can prevent the CF3 group and catalyst from approaching, dramatically lowering the reaction rate. Electronic Effects: The electronic nature of the substrate is key. For example, in aromatic trifluoromethylation, electron-rich arenes are often more challenging for electrophilic reagents, while electron-deficient arenes are better suited. The opposite is often true for nucleophilic pathways.

Logical Relationship: Substrate vs. Reagent Choice

Figure 2: A simplified guide for selecting a trifluoromethylation strategy based on substrate electronics and sterics.

References

-

Dilman, A. D., & Levin, V. V. (2017). Trifluoromethylation in Copper-Mediated and -Catalyzed Reactions. European Journal of Organic Chemistry, 2017(48), 7197-7210. [Link]

-

Li, Y., & Buchwald, S. L. (2011). Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Iodides. Journal of the American Chemical Society, 133(35), 13784–13787. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]

Technical Support Center: Optimizing C-CF₃ Bond Formation

Welcome to the technical support center for C-CF₃ bond formation. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of trifluoromethylation reactions. The trifluoromethyl group is a cornerstone in modern medicinal and agricultural chemistry, valued for its ability to enhance properties like metabolic stability, lipophilicity, and bioavailability.[1][2][3] However, the unique electronic properties of the CF₃ group present distinct challenges in forming the C-CF₃ bond.[3]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during your experiments. Our approach is rooted in mechanistic understanding to empower you to make informed decisions for successful reaction optimization.

I. General Troubleshooting Principles

Before delving into specific reaction types, let's establish a foundational workflow for troubleshooting any C-CF₃ bond formation reaction.

Caption: A general workflow for troubleshooting C-CF₃ bond formation reactions.

II. Troubleshooting Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation often employs reagents like Togni's or Umemoto's reagents, which act as sources of an electrophilic "CF₃⁺" equivalent.[4] These reactions can be powerful but are sensitive to reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My reaction with Togni's reagent is sluggish or shows no conversion. What are the likely causes?

A1: Several factors can contribute to low reactivity with Togni's reagents (hypervalent iodine compounds).[5]

-

Insufficient Activation: Togni's reagents often require activation, typically through a catalyst or initiator, to generate the reactive trifluoromethylating species.[1][6] For photoredox reactions, ensure your light source is emitting at the correct wavelength and intensity to excite the photocatalyst. For metal-catalyzed reactions, the choice of metal and its oxidation state is critical. For instance, copper(I) can be used to reduce Togni's reagent and initiate a radical process.[1]

-

Reagent Decomposition: While generally shelf-stable, Togni's reagents can degrade under certain conditions.[7] Ensure the reagent is stored in a cool, dark, and dry place. It's advisable to use a freshly opened bottle or to test the reagent's purity if it has been stored for an extended period.

-

Inappropriate Solvent: The polarity of the solvent can significantly impact the reaction rate. Highly polar solvents may be required to facilitate the key C-F bond formation step in some mechanisms.[8] However, for other pathways, non-polar solvents that favor the formation of neutral intermediates may be more effective.[8] It is recommended to screen a range of solvents with varying polarities.

-

Substrate Deactivation: Substrates with strongly electron-withdrawing groups can be less nucleophilic and therefore react more slowly with electrophilic trifluoromethylating agents.[2] In such cases, you may need to increase the reaction temperature or use a more reactive trifluoromethylating reagent. Modifying the electronic properties of the reagent itself, for example by introducing electron-withdrawing groups on the aromatic ring of a Togni-type reagent, can enhance its reactivity.[5]

Q2: I am observing significant side products in my reaction with Umemoto's reagent. How can I improve selectivity?

A2: Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) are potent electrophilic trifluoromethylating agents, but their high reactivity can sometimes lead to side reactions.[4]

-

Control of Reaction Temperature: Many trifluoromethylation reactions are exothermic.[9] Poor temperature control can lead to decomposition of the reagent or substrate, resulting in unwanted byproducts. Running the reaction at a lower temperature can often improve selectivity.

-

Choice of Reagent Isomer: Umemoto's reagents come in different forms with varying reactivity. For substrates that are sensitive or prone to side reactions, using a less reactive analogue might be beneficial.

-

Exclusion of Water and Air: Umemoto's reagents can be sensitive to moisture.[8] Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are anhydrous.

Troubleshooting Guide: Low Yield in Electrophilic Trifluoromethylation

| Symptom | Potential Cause | Suggested Action |

| No reaction | Inactive catalyst or initiator | - Verify the integrity and loading of the catalyst.- For photoredox reactions, check the light source and ensure proper irradiation. |

| Low substrate nucleophilicity | - Increase reaction temperature.- Consider a more potent trifluoromethylating reagent. | |

| Low conversion | Suboptimal solvent | - Screen a range of solvents with varying polarities (e.g., DCM, MeCN, Toluene, THF).[8][10] |

| Insufficient reaction time | - Monitor the reaction progress over a longer period (e.g., 24-48 hours). | |

| Formation of byproducts | Reaction temperature is too high | - Run the reaction at a lower temperature (e.g., 0 °C or room temperature).[9] |

| Presence of water or oxygen | - Use anhydrous solvents and reagents and maintain an inert atmosphere. |

III. Troubleshooting Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation typically involves the transfer of a "CF₃⁻" equivalent to an electrophilic substrate. The Ruppert-Prakash reagent (TMSCF₃) is a widely used source for the trifluoromethyl anion.[11]

Frequently Asked Questions (FAQs)

Q1: My reaction using the Ruppert-Prakash reagent (TMSCF₃) is not proceeding. What should I check?

A1: The Ruppert-Prakash reagent requires activation by a nucleophilic initiator to generate the active trifluoromethyl anion.[10]

-

Initiator Choice and Stoichiometry: A catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), is commonly used.[10] Ensure the initiator is of good quality and used in the correct amount. Other initiators like alkoxides can also be effective.

-